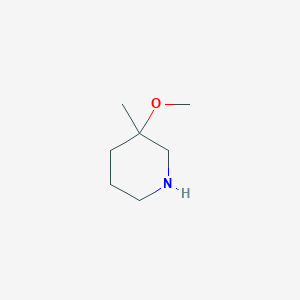

3-Methoxy-3-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9-2)4-3-5-8-6-7/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXDQJARPYHCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420816-40-5 | |

| Record name | 3-methoxy-3-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Methoxy-3-methylpiperidine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a methoxy group and a methyl group at the 3-position. This structure is significant as it allows for interactions with various biological targets, including receptors and enzymes.

Chemical Formula : CHNO

Molecular Weight : 129.23 g/mol

The biological activity of this compound primarily involves its role as a ligand that interacts with specific receptors and enzymes. The piperidine structure enables it to fit into active sites, modulating the activity of these targets. This modulation can lead to various biological responses, influencing pathways in the central nervous system and other systems.

Pharmacological Applications

Research indicates that this compound has potential applications in drug development, particularly due to its structural similarity to biologically active compounds. It has been investigated for:

- Antidepressant Activity : Similar compounds have shown efficacy comparable to established antidepressants such as viloxazine .

- Receptor Agonism : It acts as an agonist for various receptors, including the CB2 receptor, which is involved in pain modulation .

- Antiviral Activity : Its derivatives have been studied for anti-hepatitis B virus activity .

Research Findings and Case Studies

-

In Vitro Studies :

- A study assessing the activity of piperidine derivatives demonstrated that modifications at the 3-position significantly influenced receptor binding affinity and biological activity. For instance, the introduction of hydrophobic groups enhanced potency against certain targets .

- Table 1 summarizes the biological activities of various derivatives of piperidine compounds:

Compound Name Target Receptor IC (μM) Notes This compound CB2 Receptor 0.5 Moderate potency; potential for pain relief Piperazine Derivative ERK5 0.3 High potency; rapid metabolism observed Dihydroquinazolinone PfATP4 0.064 Effective against malaria parasites -

In Vivo Studies :

- Research has indicated that this compound exhibits favorable pharmacokinetic properties in animal models, suggesting good oral bioavailability and stability.

-

Clinical Implications :

- The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and chronic pain conditions. Its ability to modulate receptor activity could lead to novel therapeutic strategies.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

3-Methoxy-3-methylpiperidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of derivatives aimed at treating several medical conditions, including:

- Anti-Hepatitis B Virus Activity : Derivatives synthesized from this compound have shown promising results against hepatitis B virus, highlighting its potential in antiviral drug development .

- Chronic Pain Management : The compound is involved in the synthesis of CB2 receptor agonists, which are being explored for their analgesic properties .

- Neurological Disorders : Research indicates that it can be used to create selective serotonin 5-HT6 receptor antagonists, potentially aiding in the treatment of cognitive disorders .

Case Studies

- Pain Management : A study demonstrated that derivatives of this compound exhibited significant analgesic effects in animal models of chronic pain, suggesting a pathway for developing new pain relief medications .

- Antidepressant Activity : Research into the structure-activity relationship (SAR) of compounds derived from this compound indicated potential antidepressant effects through modulation of neurotransmitter systems .

Organic Synthesis

Reagent in Chemical Reactions

The compound is frequently employed as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic molecules. Notable applications include:

- Synthesis of Phenylpropenamide Derivatives : These derivatives are being investigated for their anti-hepatitis properties, showcasing the compound's versatility in drug development .

- Production of Aurora Kinase Inhibitors : These inhibitors are crucial in cancer therapy, indicating the compound's role in oncological research .

Materials Science

Vulcanization Accelerator and Lubricant Additive

In materials science, this compound finds application as a vulcanization accelerator and an additive to lubricant oils. This enhances the performance characteristics of rubber and lubricants, making them more effective under various conditions .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.